

Technical Support Center: Solubility Optimization for C₉H₁₄BrN₃O₂

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Compound of Interest

Compound Name: C₉H₁₄BrN₃O₂

Cat. No.: B8138553

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Case ID: #C9-BR-SOL Topic: Overcoming solubility issues of Brominated Pyrazole Derivatives (C₉H₁₄BrN₃O₂) in aqueous solutions. Applicable Compounds: tert-butyl N-(3-bromo-1-methyl-1H-pyrazol-4-yl)carbamate and related isomers. Target Audience: Medicinal Chemists, Pharmacologists, and Formulation Scientists.

Executive Summary: The Solubility Challenge

The molecular formula C₉H₁₄BrN₃O₂ most commonly refers to Boc-protected bromopyrazole amines. While valuable as intermediates in kinase inhibitor synthesis, these compounds present a "solubility paradox":

- **Hydrophobic Core:** The tert-butyloxycarbonyl (Boc) group and the heavy bromine atom significantly increase lipophilicity (LogP ~2.5–3.5).
- **Neutral Character:** Unlike free amines, the carbamate nitrogen is non-basic (pKa < 0), meaning pH adjustment (acidification) is ineffective for solubilization.

This guide provides field-proven protocols to transition this compound from a DMSO stock into a stable aqueous system for biological assays or animal dosing.

Compound Profiling & Solubility Data

Before attempting formulation, confirm the specific isomer you are working with, as the solubility strategy differs fundamentally.

Property	Scenario A (Most Common)	Scenario B (Alternative)
Chemical Identity	Boc-amino bromopyrazole	Amino-ester bromopyrazole
Functional Group	Carbamate (Neutral)	Secondary Amine (Basic)
Aqueous Solubility	< 0.05 mg/mL (Insoluble)	pH-dependent
pH Sensitivity	None (Neutral)	Soluble at pH < 5
Primary Challenge	"Crash out" upon aqueous dilution	Stability at low pH

Estimated Solubility Profile (Scenario A)

Data based on structural analogs (Boc-protected heterocycles).

Solvent System	Solubility Limit (25°C)	Usage Note
Water (pH 7.4)	< 0.1 mg/mL	Do not use directly.
DMSO	> 100 mg/mL	Ideal for cryo-stocks (1000x).
Ethanol	> 50 mg/mL	Good for evaporation protocols.
PEG-400	~ 20-30 mg/mL	Key excipient for animal dosing.
PBS + 5% DMSO	~ 0.5 mg/mL	Unstable; likely to precipitate over time.

Troubleshooting Guide (Q&A)

Issue 1: "The compound precipitates immediately when I add my DMSO stock to the cell culture media."

Diagnosis: This is the "Solvent Shock" effect. The rapid change in dielectric constant from DMSO (

=47) to Water (

=80) forces the hydrophobic Boc-compound out of solution before it can disperse.

Solution:

- Increase Vortexing Speed: Never add DMSO stock to a static buffer. Vortex the buffer rapidly while adding the stock dropwise.
- Pre-dilute in Intermediate: Perform a 1:10 dilution of your DMSO stock into PEG-400 or Propylene Glycol first, then dilute that mix into the aqueous media. The glycol acts as a "bridge" solvent.
- Limit Final DMSO: Keep final DMSO concentration < 0.5% if possible, but for this compound, you may need up to 1% to maintain solubility.

Issue 2: "I need a vehicle for IP/PO dosing in mice. Saline doesn't work."

Diagnosis: Simple saline is too polar. You need a co-solvent system or a complexing agent.^[1]

Recommended Vehicle (The "Gold Standard" for Boc-Intermediates):

- 10% DMSO (Solubilizer)
- 40% PEG-400 (Co-solvent/Stabilizer)
- 50% Saline/Water (Diluent)

Protocol: Dissolve pure powder in DMSO first. Add PEG-400 and vortex until clear. Finally, add warm saline slowly while vortexing. If turbidity occurs, sonicate for 5 minutes.

Issue 3: "Can I just add acid (HCl) to dissolve it?"

Diagnosis: Only if you have Scenario B (Amino-ester). For Scenario A (Boc-carbamate):NO. The Boc group prevents protonation. Adding acid will not improve solubility and, if the acid is too strong (e.g., TFA), you will deprotect the compound, chemically altering your sample into the free amine (C₄H₆BrN₃), which invalidates your experiment.

Advanced Protocol: Cyclodextrin Complexation

For sensitive biological assays where DMSO/PEG toxicity is a concern, encapsulating the hydrophobic bromide in Sulfobutyl ether-

-cyclodextrin (SBE-

-CD) is the superior method.

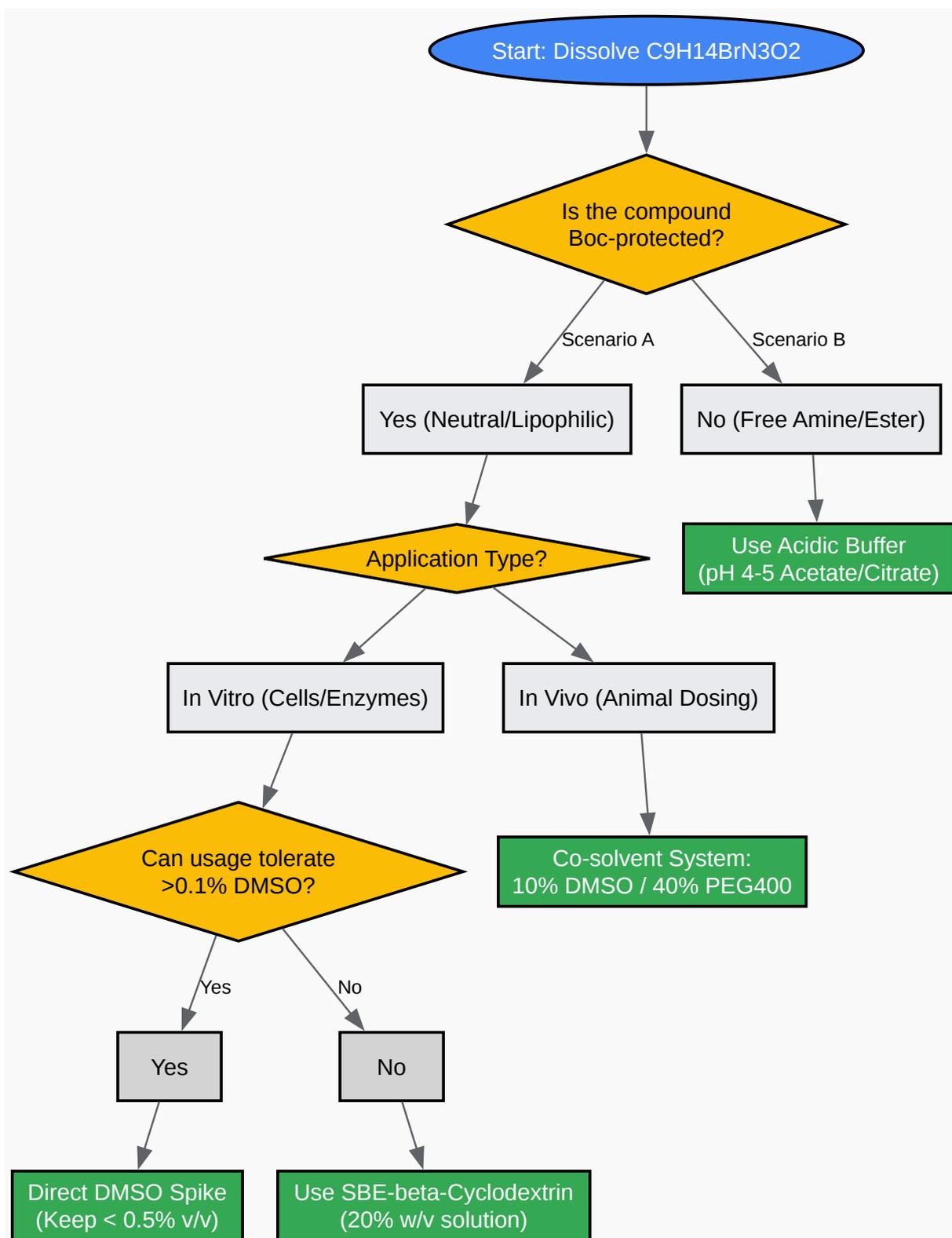
Mechanism: The hydrophobic bromopyrazole moiety inserts into the lipophilic cavity of the cyclodextrin, while the sulfobutyl groups keep the complex soluble in water.

Step-by-Step Protocol

- Prepare Vehicle: Make a 20% (w/v) SBE-

-CD solution in sterile water or PBS. Stir until clear.
- Prepare Compound: Weigh the required amount of **C₉H₁₄BrN₃O₂** powder.
- Complexation:
 - Method A (Solid Addition): Add the powder directly to the CD solution. Stir at 500 RPM for 4-6 hours at room temperature. Filter through a 0.22 μm PVDF filter.
 - Method B (Solvent Evaporation - Recommended): Dissolve compound in a small volume of Ethanol. Add to the CD solution. Stir for 24 hours to allow ethanol to evaporate and the complex to form.
- Validation: Check for clarity. If a precipitate remains, filter it out and quantify the actual concentration via HPLC/UV-Vis before use.

Decision Tree: Selecting the Right Formulation



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Figure 1: Decision matrix for solubilizing **C9H14BrN3O2** based on chemical structure and experimental application.

References

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